Binding Affinity Comparison: (R)-SCH 546738 vs. AMG 487 for Human CXCR3 Receptor Occupancy
(R)-SCH 546738 demonstrates significantly higher binding affinity for the human CXCR3 receptor compared to the widely used CXCR3 antagonist AMG 487. The Ki of (R)-SCH 546738 for human CXCR3 is 0.4 nM [1], determined via competition binding analysis using 35S-radiolabeled SCH 535390 as a competitive tracer . In contrast, AMG 487 displaces CXCL10 and CXCL11 binding with IC50 values of 8.0 nM and 8.2 nM, respectively [2]. This difference of approximately 20-fold in binding potency represents a critical parameter for experimental design requiring high receptor occupancy at low compound concentrations.
| Evidence Dimension | Binding affinity for human CXCR3 receptor |
|---|---|
| Target Compound Data | Ki = 0.4 nM |
| Comparator Or Baseline | AMG 487: IC50 = 8.0 nM (CXCL10), 8.2 nM (CXCL11) |
| Quantified Difference | Approximately 20-fold higher affinity |
| Conditions | Competition binding assay; 35S-labeled SCH 535390 tracer for SCH 546738; radiolabeled CXCL10/CXCL11 displacement for AMG 487 |
Why This Matters
For experiments requiring robust CXCR3 blockade at low drug exposure—such as ex vivo tissue assays or in vivo studies with dosing constraints—the 20-fold higher affinity of (R)-SCH 546738 translates to lower required concentrations and reduced off-target potential.
- [1] Jenkins TJ, Glickstein L, Zavodny PJ, Lundell D. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection. BMC Immunology. 2012;13:2. PMID: 22233129. View Source
- [2] MedChemExpress. AMG 487 product datasheet (CXCR3 antagonist). View Source
